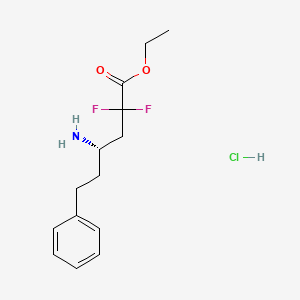
(S)-Ethyl 4-amino-2,2-difluoro-6-phenylhexanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an amino group, two fluorine atoms, and a phenyl group attached to a hexanoate backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of the hexanoate backbone.
Fluorination: Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: Introduction of the amino group through reductive amination or other suitable methods.
Phenylation: Attachment of the phenyl group via a Friedel-Crafts alkylation or similar reaction.
Esterification: Formation of the ethyl ester through esterification reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more effective interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE: Without the hydrochloride salt.
®-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL: The enantiomer of the compound.
4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE DERIVATIVES: Compounds with different substituents on the hexanoate backbone.
Uniqueness
(S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL is unique due to its specific stereochemistry and the presence of both fluorine atoms and a phenyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H20ClF2NO2 |
|---|---|
Molecular Weight |
307.76 g/mol |
IUPAC Name |
ethyl (4S)-4-amino-2,2-difluoro-6-phenylhexanoate;hydrochloride |
InChI |
InChI=1S/C14H19F2NO2.ClH/c1-2-19-13(18)14(15,16)10-12(17)9-8-11-6-4-3-5-7-11;/h3-7,12H,2,8-10,17H2,1H3;1H/t12-;/m0./s1 |
InChI Key |
SFGDBVLXTZLBMP-YDALLXLXSA-N |
Isomeric SMILES |
CCOC(=O)C(C[C@H](CCC1=CC=CC=C1)N)(F)F.Cl |
Canonical SMILES |
CCOC(=O)C(CC(CCC1=CC=CC=C1)N)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


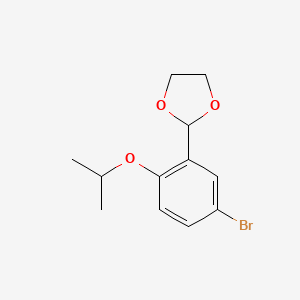
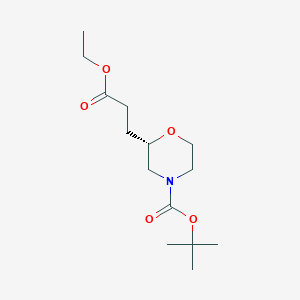
![tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14037345.png)



![sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B14037378.png)
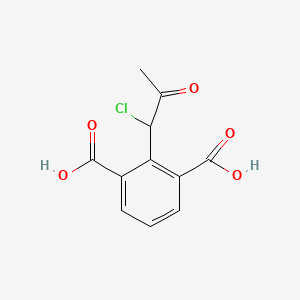
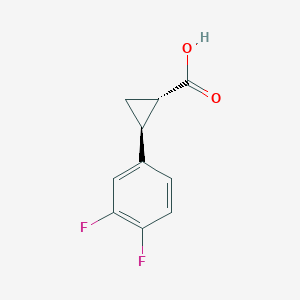
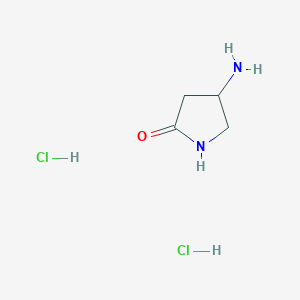
![Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14037401.png)
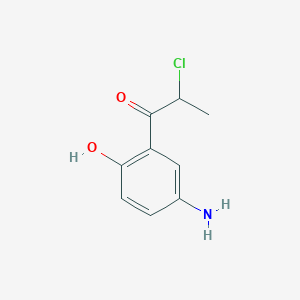
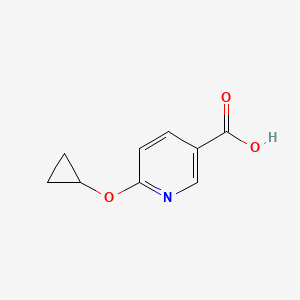
![7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B14037419.png)
